4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Description

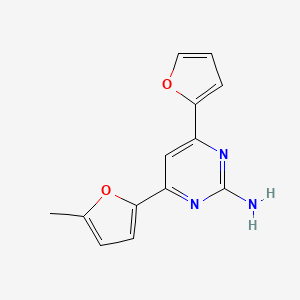

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIARQZAKYQMYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Substitution Reactions: The furan and methylfuran groups are introduced through substitution reactions. This can be achieved by using appropriate furan derivatives and coupling them with the pyrimidine core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of solvents that favor the desired reaction pathway.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form corresponding furanones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

The compound consists of a pyrimidine core substituted with furan and methylfuran groups, which enhances its chemical reactivity and potential biological activity.

Chemistry

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can yield novel compounds with desired properties.

Biology

Research has indicated that this compound can interact with biological macromolecules, such as enzymes and receptors. Its potential biological activities include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Medicine

The compound is being investigated for its pharmacological properties, particularly:

- Anticancer Activity : Studies are exploring its ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Research is ongoing into its potential to protect neuronal cells from oxidative stress.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific electronic properties, such as:

- Conductive Polymers : The furan moieties can enhance the conductivity of polymers.

- Coatings : Its unique structure may provide protective properties in coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory demonstrated that this compound showed promising antimicrobial activity against Gram-positive bacteria. The study highlighted its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The furan and pyrimidine moieties can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 2-aminopyrimidines with variations in substituents at positions 4 and 5. Key structural analogs include:

Key Observations :

- Electron-Donating vs.

- Hydrogen-Bonding Capacity: The 2-amine group in all analogs facilitates hydrogen bonding, but substituents like the piperidine-1-carbonyl group in compound C () introduce additional hydrophobic interactions, improving adenosine receptor affinity .

Physicochemical and Computational Insights

- Lipophilicity : The trifluoromethyl-substituted analog (CID 2823632) has higher lipophilicity (logP ≈ 2.8) than the target compound, favoring blood-brain barrier penetration .

Biological Activity

Overview

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimidine family and is characterized by a furan and methylfuran moiety, which may contribute to its biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.23 g/mol |

| CAS Number | 908824-90-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, affecting gene expression and cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:

- Inhibition of Bacterial Growth : It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.046 μg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it can suppress the growth of cancer cell lines, indicating potential as an anticancer agent.

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- Results : The compound exhibited IC values ranging from 0.01 to 0.1 μM across different cell lines.

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures:

-

Study on Antibacterial Activity :

- A study demonstrated that compounds with furan and pyrimidine moieties showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin.

- The derivatives were tested against resistant strains of bacteria, showcasing their potential in overcoming antibiotic resistance.

-

Anticancer Research :

- Another study focused on the antitumor properties of pyrimidine derivatives, including those similar to this compound.

- Results indicated significant growth inhibition in tumor cell lines, suggesting a mechanism involving apoptosis induction.

Q & A

Q. What synthetic strategies are commonly employed to introduce furan and methylfuran substituents onto pyrimidine cores?

- Methodological Answer : The synthesis of substituted pyrimidines often involves nucleophilic aromatic substitution or cross-coupling reactions. For furan attachment, Suzuki-Miyaura coupling is effective for aryl-heterocycle bonding, leveraging palladium catalysts to couple boronic acid derivatives of furan with halogenated pyrimidines. Methylfuran substituents may require pre-functionalization (e.g., iodination at the 5-methyl position) before coupling. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize steric hindrance from the methyl group. For example, similar pyrimidine derivatives were synthesized using DMF as a solvent under reflux, with yields dependent on the electron-withdrawing nature of the pyrimidine ring .

Table 1 : Example Synthetic Routes for Pyrimidine Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 65–75 | |

| Nucleophilic Substitution | K₂CO₃, DMF, 4-iodofuran, 24h | 50–60 |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify furan proton environments (δ 6.2–7.8 ppm for furan H) and pyrimidine NH₂ groups (δ 5.5–6.0 ppm). Methyl groups on the 5-methylfuran appear as singlets (~δ 2.3 ppm).

- X-ray Crystallography : Resolves substituent orientation and hydrogen-bonding networks. For example, dihedral angles between pyrimidine and furan rings in analogous compounds range from 12–86°, influencing packing efficiency .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₃H₁₂N₄O₂: calculated 272.0914).

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges during furan substitution?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for competing substitution pathways. For instance, ICReDD’s quantum chemical workflows predict favorable sites for electrophilic attack on the pyrimidine ring based on Fukui indices. This approach reduces trial-and-error experimentation by identifying reactive hotspots (e.g., C4 vs. C6 positions) and steric effects from methylfuran .

Q. What strategies address contradictory biological activity data in pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. To validate results:

- Dose-Response Profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines.

- Kinase Selectivity Screening : Use panels (e.g., Eurofins KinaseProfiler) to confirm target specificity.

- Structural Analog Comparison : Compare activity of methylfuran vs. furan derivatives to isolate substituent effects. For example, methyl groups may enhance lipophilicity but reduce solubility, altering bioavailability .

Q. How do steric and electronic effects of methylfuran influence molecular conformation?

- Methodological Answer : The 5-methyl group introduces steric bulk, increasing dihedral angles between furan and pyrimidine rings (e.g., 86.1° in analogous compounds ). This distortion impacts π-π stacking and hydrogen bonding (N–H⋯N/O), as observed in crystallographic studies. Electronic effects (e.g., methyl’s electron-donating nature) can stabilize charge-transfer interactions in supramolecular assemblies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for furan-substituted pyrimidines?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or solvent polarity. For example:

- Crystalline vs. Amorphous Forms : DSC/TGA identifies polymorphs with differing solubilities.

- Solvent Screening : Test solvents with varying Hansen parameters (e.g., DMSO > ethanol > water).

- Co-solvency Approaches : Use PEG or cyclodextrins to enhance aqueous solubility .

Experimental Design Recommendations

-

Table 2 : Key Parameters for Biological Assay Design

Parameter Recommendation Rationale Cell Line HCT-116 (colon cancer) High CDK expression Control Roscovitine (CDK inhibitor) Benchmark activity Solvent DMSO (<0.1% v/v) Minimize cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.